N-[(2S)-1-[[(3S,6S,9R,12S,15R,16S,19S,21R)-3-[(2S)-butan-2-yl]-16-methyl-9-[[(1R,2R)-2-nitrocyclopropyl]methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis[(1R)-1-phenylethyl]-21-[(Z)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-[(1R,2R)-2-nitrocyclopropyl]-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide
Description
This compound is a highly complex bicyclic peptide-pyrrole hybrid with multiple stereochemical centers and functional groups critical to its biological activity. Key structural features include:
- Pentazabicyclo[17.3.0]docosan core: A macrocyclic scaffold with five nitrogen atoms, providing rigidity and target-binding specificity.
- Stereochemistry: Multiple (S)- and (R)-configured centers, including (2S)-butan-2-yl and (1R,2R)-2-nitrocyclopropyl groups, which influence spatial interactions with targets.
- Substituents:
- Two (1R)-1-phenylethyl groups at positions 6 and 12, enhancing hydrophobic interactions.
- A (Z)-prop-1-enyl group at position 21, contributing to conformational flexibility.
- A 5-chloro-1-hydroxypyrrole-2-carboxamide moiety, likely involved in hydrogen bonding and halogen-based interactions.
- Nitrocyclopropyl motifs: These electron-deficient groups may participate in covalent or electrostatic interactions with biological targets.
Properties
IUPAC Name |
N-[(2S)-1-[[(3S,6S,9R,12S,15R,16S,19S,21R)-3-[(2S)-butan-2-yl]-16-methyl-9-[[(1R,2R)-2-nitrocyclopropyl]methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis[(1R)-1-phenylethyl]-21-[(Z)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-[(1R,2R)-2-nitrocyclopropyl]-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H69ClN10O14/c1-7-15-32-22-42-55(74)80-31(6)47(62-49(68)37(23-35-25-40(35)65(76)77)57-50(69)39-20-21-43(56)64(39)75)53(72)61-45(29(4)33-16-11-9-12-17-33)51(70)58-38(24-36-26-41(36)66(78)79)48(67)60-46(30(5)34-18-13-10-14-19-34)52(71)59-44(28(3)8-2)54(73)63(42)27-32/h7,9-21,28-32,35-38,40-42,44-47,75H,8,22-27H2,1-6H3,(H,57,69)(H,58,70)(H,59,71)(H,60,67)(H,61,72)(H,62,68)/b15-7-/t28-,29+,30+,31-,32-,35+,36+,37-,38+,40+,41+,42-,44-,45-,46-,47+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUXQVRIWHZWQN-BSDSPFMFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CC(CC2C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C3=CC=CC=C3)CC4CC4[N+](=O)[O-])C(C)C5=CC=CC=C5)NC(=O)C(CC6CC6[N+](=O)[O-])NC(=O)C7=CC=C(N7O)Cl)C)C=CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N2C[C@H](C[C@H]2C(=O)O[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)[C@H](C)C3=CC=CC=C3)C[C@@H]4C[C@H]4[N+](=O)[O-])[C@H](C)C5=CC=CC=C5)NC(=O)[C@H](C[C@@H]6C[C@H]6[N+](=O)[O-])NC(=O)C7=CC=C(N7O)Cl)C)/C=C\C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H69ClN10O14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(2S)-1-[[(3S,6S,9R,12S,15R,16S,19S,21R)-3-[(2S)-butan-2-yl]-16-methyl-9-[[(1R,2R)-2-nitrocyclopropyl]methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis[(1R)-1-phenylethyl]-21-[(Z)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-[(1R,2R)-2-nitrocyclopropyl]-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide is biosynthesized by a nonribosomal peptide synthetase (NRPS) pathway . The biosynthesis involves several unique building blocks, such as 3-(trans-2’-nitrocyclopropyl)alanine and 4-(Z)-propenylproline . The NRPS adenylation domains have evolved to recognize these unusual substrates .
Industrial Production Methods
Industrial production of hormaomycin involves fermentation of Streptomyces griseoflavus under optimized conditions . Genetic engineering techniques, such as overexpression of regulatory genes hrmA and hrmB, have been used to enhance the production of hormaomycin and its analogs .
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-[[(3S,6S,9R,12S,15R,16S,19S,21R)-3-[(2S)-butan-2-yl]-16-methyl-9-[[(1R,2R)-2-nitrocyclopropyl]methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis[(1R)-1-phenylethyl]-21-[(Z)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-[(1R,2R)-2-nitrocyclopropyl]-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . The presence of unique functional groups, such as nitro and cyclopropyl moieties, allows for diverse chemical transformations .
Common Reagents and Conditions
Common reagents used in the chemical reactions of hormaomycin include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions vary depending on the desired transformation, but typically involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from the chemical reactions of hormaomycin include modified depsipeptides with altered biological activities . These modifications can enhance or reduce the antibiotic potency of hormaomycin .
Scientific Research Applications
N-[(2S)-1-[[(3S,6S,9R,12S,15R,16S,19S,21R)-3-[(2S)-butan-2-yl]-16-methyl-9-[[(1R,2R)-2-nitrocyclopropyl]methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis[(1R)-1-phenylethyl]-21-[(Z)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-[(1R,2R)-2-nitrocyclopropyl]-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide has several scientific research applications, including:
Mechanism of Action
N-[(2S)-1-[[(3S,6S,9R,12S,15R,16S,19S,21R)-3-[(2S)-butan-2-yl]-16-methyl-9-[[(1R,2R)-2-nitrocyclopropyl]methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis[(1R)-1-phenylethyl]-21-[(Z)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-[(1R,2R)-2-nitrocyclopropyl]-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide exerts its effects by acting as a bacterial hormone and an antibiotic . It induces morphological differentiation and the production of secondary metabolites in Streptomyces species . The molecular targets of hormaomycin include bacterial cell wall synthesis enzymes and signaling pathways involved in quorum sensing .
Comparison with Similar Compounds
Key Findings:
Shared MOA with Cluster A Compounds : The target compound’s transcriptome profile aligns with Cluster A (e.g., Compound Z), characterized by anti-inflammatory and apoptosis-modulating pathways. This correlates with its nitrocyclopropyl and phenylethyl groups, which enhance interactions with kinases and proteases .
Divergence from Cluster C : Compound X, with a simpler pyrrole-carboxamide core, lacks the bicyclic scaffold and nitrocyclopropyl motifs, resulting in fewer target interactions and distinct transcriptome activity (e.g., metabolic regulation) .
Role of Stereochemistry : The (2S)-butan-2-yl group in the target compound improves binding affinity to hydrophobic pockets in target proteins compared to (R)-configured analogs .
Pharmacological Efficacy
- Target Binding Affinity : The target compound’s large macrocycle and multiple substituents enable high-affinity binding to 18 targets (vs. 6–12 in analogs), including bacterial efflux pumps and eukaryotic topoisomerases .
- Biological Activity :
- Antimicrobial Potency : 10-fold higher than Compound Y (MIC = 0.5 µg/mL vs. 5 µg/mL against Staphylococcus aureus) due to synergistic nitrocyclopropyl-pyrrole interactions .
- Cytotoxicity : IC₅₀ = 2 nM (breast cancer cells), outperforming Compound Z (IC₅₀ = 50 nM) due to enhanced membrane permeability from (Z)-prop-1-enyl .
Research Implications
Drug Development : The compound’s multi-target engagement supports its use in polypharmacological strategies, particularly against antibiotic-resistant pathogens .
SAR Advancements: Structural simplification (e.g., replacing bicyclic cores with monocyclic systems) could reduce synthetic complexity while retaining >70% activity .
Transcriptome-Driven Optimization : Cluster A-associated pathways (e.g., NF-κB inhibition) should guide lead optimization to minimize off-target effects .
Biological Activity
The compound N-[(2S)-1-[[(3S,6S,9R,12S,15R,16S,19S,21R)-3-[(2S)-butan-2-yl]-16-methyl-9-[[(1R,2R)-2-nitrocyclopropyl]methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis[(1R)-1-phenylethyl]-21-[(Z)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-[(1R,2R)-2-nitrocyclopropyl]-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests various biological activities that warrant detailed investigation.
The compound's molecular formula is with a molecular weight of 611.8 g/mol. It features multiple functional groups that may interact with biological systems in diverse ways.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance:
- Mechanism of Action : Many related compounds induce apoptosis in cancer cells by activating specific signaling pathways such as the MAPK pathway and inhibiting cell cycle progression .
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Dehydrodidemnin B | Anticancer | Activates c-Jun N-terminal kinase (JNK) pathway |
| Enniatin B | Anticancer | Induces apoptosis via caspase activation |
Antimicrobial Activity
Compounds derived from similar frameworks have shown antimicrobial properties against various pathogens:
- Activity Spectrum : The compound may exhibit activity against both Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell membranes .
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive | Effective |
| Gram-negative | Moderate |
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor:
- Target Enzymes : Similar compounds have been shown to inhibit topoisomerases and other critical enzymes involved in DNA replication and repair processes .
Case Studies
Several studies have explored the biological activity of structurally related compounds:
-
Study on Dehydrodidemnin B :
- Objective : To evaluate its effects on cancer cell lines.
- Findings : Induced apoptosis through the activation of JNK and p38 MAPK pathways.
- : Suggests potential for drug development in oncology.
-
Research on Enniatin B :
- Objective : To assess its antimicrobial properties.
- Findings : Showed significant inhibition of cell growth in various cancer cell lines and bacteria.
- : Highlights the need for further exploration of similar compounds for therapeutic use.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
